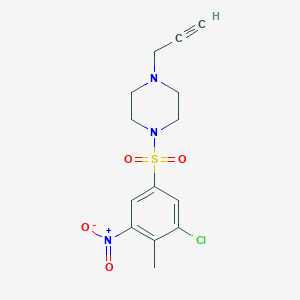

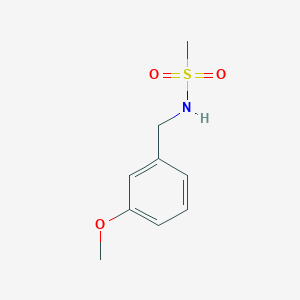

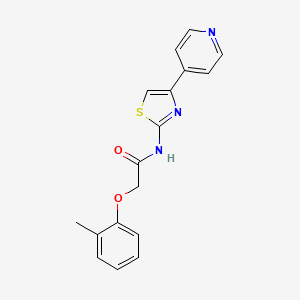

3-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antiviral and antitumor properties. Sulfonamides are characterized by the presence of the sulfonyl group attached to an amine, and they have been extensively studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multiple steps, starting from basic aromatic acids or their derivatives. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, as described in one of the papers, begins with 4-chlorobenzoic acid. This compound undergoes esterification, hydrazination, salt formation, and cyclization to yield an intermediate thiadiazole thiol. This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final sulfonamide compounds . Although the specific synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is not detailed in the provided papers, the general approach would likely be similar, involving the formation of the appropriate sulfonyl chloride intermediate and its subsequent reaction with the corresponding amine.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the sulfonyl group and the aromatic rings, such as the chlorophenyl and thiophenyl groups, contribute to the compound's ability to interact with biological targets. The thiadiazole ring, in particular, is a heterocyclic compound that can enhance binding affinity and selectivity towards certain enzymes or receptors .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. For example, the presence of an oxiranyl group in a related compound allows it to react with different nucleophiles, leading to the formation of a variety of products with potential antiviral activities . The reactivity of the sulfonamide group itself can also be exploited to create diverse derivatives, which can be screened for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens, like chlorine, and the specific arrangement of the rings can affect these properties. These characteristics are important for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the drug is absorbed, distributed, metabolized, and excreted in the body.

Relevant Case Studies

Case studies involving sulfonamide derivatives often focus on their biological activities. For instance, some derivatives have shown anti-tobacco mosaic virus activity, indicating their potential as antiviral agents . In the field of oncology, certain sulfonamides have been identified as potent cell cycle inhibitors and have progressed to clinical trials due to their antimitotic properties and ability to disrupt tubulin polymerization . These studies highlight the therapeutic potential of sulfonamide derivatives and the importance of understanding their structure-activity relationships.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Alzheimer's Disease Treatment Candidates :

- A series of N-substituted derivatives of a compound structurally related to the query was synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) and evaluated for haemolytic activity, indicating their potential as therapeutic agents (Rehman et al., 2018).

Anticonvulsant Agents :

- Derivatives containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. Some of these compounds showed significant protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Antiviral Activity :

- New sulfonamide derivatives were synthesized and shown to possess anti-tobacco mosaic virus activity, indicating their potential application in antiviral therapies (Chen et al., 2010).

Anticancer Agents :

- Compounds with a core structure similar to the query were synthesized and evaluated for their proapoptotic activity on melanoma cell lines, demonstrating potential as anticancer agents (Yılmaz et al., 2015).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S3/c17-11-3-5-12(6-4-11)25(21,22)9-7-15(20)19-16-18-13(10-24-16)14-2-1-8-23-14/h1-6,8,10H,7,9H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKWZLKXVZZXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)

![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)

![10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol](/img/structure/B2541156.png)

![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)

![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)